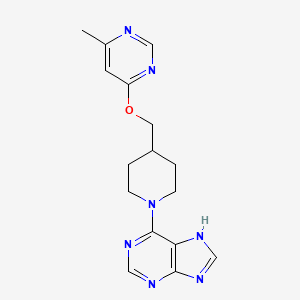

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a purine and pyrimidine moiety. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Purine derivatives, including those related to "6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine," have been extensively studied for their synthetic methodologies and chemical properties. One study details the facile synthesis of 6-cyano-9-substituted-9H-purines and their transformation into pyrimidinopyrimidines, showcasing the chemical flexibility and potential for generating diverse molecular structures from purine bases (Al‐Azmi et al., 2001). Another approach highlights the parallel solution-phase synthesis of a purine library via a sulfur intermediate, underscoring the utility of purine cores in combinatorial chemistry and the potential for creating a wide range of pharmacologically active compounds (Liu et al., 2005).

Drug Discovery and Biological Applications

Purine derivatives have also shown promise in drug discovery and biological applications. For example, the identification and characterization of a human DNA glycosylase for repair of modified bases in oxidatively damaged DNA highlight the significance of purine analogs in understanding and potentially treating oxidative DNA damage (Hazra et al., 2002). Another study employs purine analogs for the efficient solid-phase synthesis of olomoucine, indicating the relevance of these compounds in synthesizing kinase inhibitors and other therapeutically relevant molecules (Hammarström et al., 2002).

Molecular Design and Pharmacological Studies

The design and synthesis of purine analogs have been tailored for specific pharmacological targets. For instance, derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine have been synthesized and tested for their binding affinity to human histamine H3 and H4 receptors, demonstrating the potential of purine derivatives in the development of receptor-selective ligands (Sadek et al., 2014). Another study focused on pyrido[1,2-e]purine derivatives as inhibitory candidates against the main protease of COVID-19, highlighting the role of purine scaffolds in antiviral research (Moghimi et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBWRUXJGZOPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)

![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)